Cas no 183732-21-0 (2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-)
![2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- structure](https://www.kuujia.com/scimg/cas/183732-21-0x500.png)
2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-
- F93655
- 183732-21-0
- (4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione
- (R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
- MFCD34791746
-
- Inchi: InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1
- InChI Key: HOEAPYNDVBABMC-MRVPVSSYSA-N
- SMILES: C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O
Computed Properties
- Exact Mass: 207.05315777g/mol
- Monoisotopic Mass: 207.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P023QI6-100mg |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 100mg |
$35.00 | 2024-06-18 | |
1PlusChem | 1P023QI6-250mg |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 250mg |
$59.00 | 2024-06-18 | |
Aaron | AR023QQI-250mg |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 250mg |
$12.00 | 2025-02-13 | |
Aaron | AR023QQI-100mg |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 100mg |
$6.00 | 2025-02-13 | |
1PlusChem | 1P023QI6-1g |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 1g |
$160.00 | 2024-06-18 | |
Aaron | AR023QQI-1g |
(4R)-4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione |
183732-21-0 | 98% | 1g |
$47.00 | 2025-02-13 |
2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)- Related Literature
-
Xiaolei Gu,Min Qiu,Huanli Sun,Jian Zhang,Liang Cheng,Chao Deng,Zhiyuan Zhong Biomater. Sci. 2018 6 1526
-
2. Binding of chloroaurate to polytyrosine-PEG micelles leads to an anti-Turkevich pattern of reductionNikolai P. Iakimov,Andrey V. Romanyuk,Irina D. Grozdova,Elisabeth A. Dets,Nikolai V. Alov,Pavel Yu. Sharanov,Sergey V. Maksimov,Serguei V. Savilov,Sergey S. Abramchuk,Alexander L. Ksenofontov,Elena A. Eremina,Nikolay S. Melik-Nubarov Soft Matter 2021 17 2711
-
Yi-Syuan Lu,Shiao-Wei Kuo RSC Adv. 2015 5 88539
-
Brian G. Overell,Vladimir Petrow J. Chem. Soc. 1955 232
-
Cheng-Chang Tsai,Zhihua Gan,Shiao-Wei Kuo Polym. Chem. 2018 9 3684
Additional information on 2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-
2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)-: A Comprehensive Overview
The compound 2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)-, with CAS No. 183732-21-0, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinediones, which are known for their versatile applications in drug design and synthesis. The (R)-configuration at the chiral center highlights its stereochemical importance, making it a valuable compound for enantioselective reactions and bioactive molecule development.
Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as enzymatic catalysis and asymmetric synthesis. Researchers have reported efficient methods to achieve high yields and enantiomeric excess, which are critical for its application in pharmaceuticals. The 4-(4-hydroxyphenyl)methyl substituent introduces hydroxyl functionality, enhancing the compound's potential for hydrogen bonding and interaction with biological targets.
In terms of pharmacological properties, this oxazolidinedione derivative has shown promising activity in various assays. Preclinical studies suggest that it exhibits selective binding to certain protein targets, making it a potential candidate for therapeutic intervention in diseases such as inflammation and neurodegenerative disorders. Its metabolic stability and bioavailability have been evaluated in animal models, providing insights into its suitability for further clinical development.
The biological activity of this compound is further supported by its ability to modulate key signaling pathways. Recent findings indicate that it acts as a potent inhibitor of specific kinases involved in cellular proliferation and survival. This dual functionality—combining structural versatility with bioactivity—positions it as a valuable tool in drug discovery.
From a synthetic perspective, the compound's structure offers opportunities for further functionalization. Chemists have explored various substitution patterns at the oxazolidinedione ring to optimize its pharmacokinetic properties. These modifications aim to enhance solubility and reduce toxicity while maintaining or improving bioactivity.
In conclusion, 2,5-Oxazolidinedione, 4-[(4-Hydroxyphenyl)methyl]-, (R)- represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activity and synthetic accessibility, makes it a compelling candidate for future drug development efforts. As research continues to unravel its full potential, this compound stands at the forefront of innovation in therapeutic design.
183732-21-0 (2,5-OXAZOLIDINEDIONE, 4-[(4-HYDROXYPHENYL)METHYL]-, (R)-) Related Products
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)




